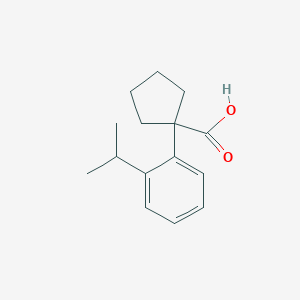
1-(2-Isopropylphenyl)cyclopentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(propan-2-yl)phenyl]cyclopentane-1-carboxylic acid is an organic compound with the molecular formula C15H20O2 It is a derivative of cyclopentane carboxylic acid, featuring a phenyl ring substituted with an isopropyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(propan-2-yl)phenyl]cyclopentane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-(propan-2-yl)phenyl cyclopentane.
Cyclopentane Carboxylation: The cyclopentane ring is then carboxylated using a suitable carboxylating agent such as carbon dioxide in the presence of a catalyst.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of 1-[2-(propan-2-yl)phenyl]cyclopentane-1-carboxylic acid may involve:
Bulk Synthesis: Large-scale synthesis using automated reactors and continuous flow systems.
Purification: The product is purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(propan-2-yl)phenyl]cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products:
Oxidation Products: Ketones, alcohols.
Reduction Products: Alcohols, aldehydes.
Substitution Products: Nitro derivatives, halogenated compounds.
Scientific Research Applications
1-[2-(propan-2-yl)phenyl]cyclopentane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-(propan-2-yl)phenyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence biochemical pathways related to inflammation, microbial growth, or cellular signaling.
Comparison with Similar Compounds
1-[2-(propan-2-yl)phenyl]cyclopentane-1-carboxylic acid can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: 1-[4-(propan-2-yl)phenyl]cyclopentane-1-carboxylic acid, 1-[3-(propan-2-yl)phenyl]cyclopentane-1-carboxylic acid.
Uniqueness: The position of the isopropyl group on the phenyl ring (second position) imparts distinct chemical and biological properties, differentiating it from its isomers.
Properties
Molecular Formula |
C15H20O2 |
|---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
1-(2-propan-2-ylphenyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C15H20O2/c1-11(2)12-7-3-4-8-13(12)15(14(16)17)9-5-6-10-15/h3-4,7-8,11H,5-6,9-10H2,1-2H3,(H,16,17) |
InChI Key |
STZGROWARNLXAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1C2(CCCC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


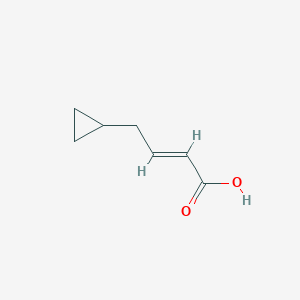


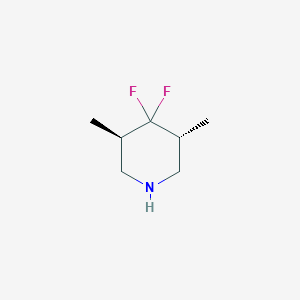
![({4-[(dimethylamino)methyl]phenyl}methyl)({[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl})amine](/img/structure/B13570302.png)



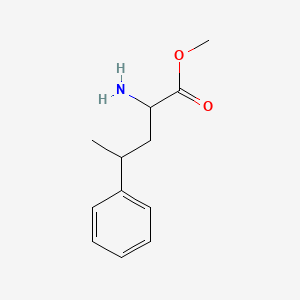
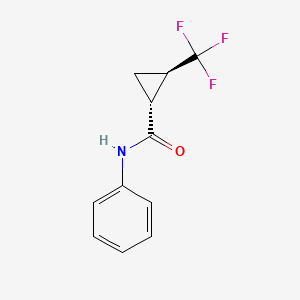


![2-(3-Azabicyclo[3.2.1]octan-8-yl)acetic acid;hydrochloride](/img/structure/B13570372.png)

